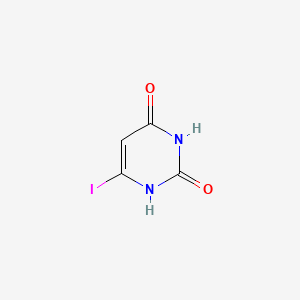

6-Iodouracil

Vue d'ensemble

Description

6-Iodouracil is a halogenated derivative of uracil, characterized by the substitution of a hydrogen atom at the 6th position with an iodine atom. Its chemical formula is C4H3IN2O2, and it is known for its applications in various chemical and biological processes . This compound is a white crystalline powder and is often used in scientific research due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 6-Iodouracil can be synthesized from 6-chlorouracil through a nucleophilic substitution reaction. The reaction involves the use of hydrogen iodide and sodium iodide at room temperature for 24 hours . This method is efficient and yields a high purity product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis from 6-chlorouracil is scalable and can be adapted for larger-scale production. The use of deep eutectic solvents (DESs) has been explored as a greener alternative for such reactions, offering benefits like low toxicity and high biodegradability .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Iodouracil undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different uracil derivatives.

Oxidation and Reduction Reactions: These reactions can modify the uracil ring, although specific conditions and reagents for this compound are less documented.

Common Reagents and Conditions:

Nucleophilic Substitution: Hydrogen iodide and sodium iodide are commonly used for the synthesis of this compound from 6-chlorouracil.

Oxidation and Reduction: General reagents like potassium permanganate for oxidation and sodium borohydride for reduction can be applied, though specific studies on this compound are limited.

Major Products:

Substitution Products: Various uracil derivatives depending on the nucleophile used in the substitution reaction.

Applications De Recherche Scientifique

Chemistry

6-Iodouracil is utilized in the synthesis of various modified nucleosides and nucleotides. Its unique iodine substitution enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis. Researchers have explored its functionalization to create new derivatives with potential therapeutic applications .

Biology

In biological research, this compound has been studied for its potential as a radiosensitizer. Its ability to enhance electron emission during radiation exposure makes it a candidate for improving the efficacy of radiotherapy in cancer treatment. Studies indicate that this compound can significantly increase strand breaks in DNA when used in conjunction with radiation therapy, potentially leading to improved cancer cell targeting .

Table 1: Comparison of Biological Effects of this compound and Related Compounds

| Compound | Mechanism of Action | Notable Effects |

|---|---|---|

| This compound | Inhibits dihydropyrimidine dehydrogenase | Induces apoptosis in cancer cells |

| 5-Iodouracil | Similar to this compound | Antiviral and anticancer properties |

| 5-Fluorouracil | Inhibits thymidylate synthase | Widely used in chemotherapy |

Medicine

The medical applications of this compound are primarily focused on its derivatives, which exhibit antiviral and anticancer properties. For instance, compounds derived from this compound have shown promising results in inhibiting cancer cell proliferation by disrupting nucleic acid synthesis pathways. The compound's interaction with dihydropyrimidine dehydrogenase leads to an imbalance in pyrimidine nucleotide levels, ultimately affecting DNA and RNA synthesis .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various uracil derivatives, including this compound, on K562 leukemia cells. The results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC values lower than 150 μM. Notably, one derivative showed over 90% differentiation into hemoglobin-expressing cells at a concentration of just 50 μM .

Radiobiological Effectiveness

Recent studies have focused on the radiobiological effectiveness of iodinated compounds like this compound. The enhancement of electron emission from iodouracil compared to uracil or water during collisions with fast ions has been documented. This effect is attributed to the collective excitation of electrons in iodine atoms, which plays a crucial role in radiosensitization .

Table 2: Radiobiological Properties of Iodinated Compounds

| Compound | Electron Emission Enhancement Factor | Sensitizing Factor (Strand Breaks) |

|---|---|---|

| Iodouracil | ≈2.4 | ≈2.0 |

| Uracil | Baseline | Baseline |

Mécanisme D'action

The mechanism of action of 6-Iodouracil involves its incorporation into biological systems where it can interfere with nucleic acid metabolism. The iodine atom enhances its electron density, making it effective in radiobiological applications by amplifying electron emission . This property is particularly useful in cancer treatment, where it can increase the effectiveness of radiation therapy.

Comparaison Avec Des Composés Similaires

5-Iodouracil: Known for its antiviral and anticancer properties.

5-Fluorouracil: Widely used in chemotherapy for various cancers.

5-Chlorouracil: Another halogenated uracil derivative with similar applications.

Uniqueness of 6-Iodouracil: this compound is unique due to its position-specific iodine substitution, which significantly enhances its radiobiological effectiveness compared to other halogenated uracils . This makes it a valuable compound in research focused on improving cancer treatment methodologies.

Activité Biologique

6-Iodouracil (6-IU) is a halogenated derivative of uracil, notable for its potential biological activities, particularly in the context of cancer treatment and radiobiology. This compound has garnered interest due to its ability to act as a radiosensitizer, enhance DNA damage, and exhibit various pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound is formed by substituting a hydrogen atom in uracil with an iodine atom. This modification alters its chemical properties, enabling it to interact differently with biological systems compared to its parent compound.

The biological activity of this compound is primarily attributed to its role in enhancing the effects of radiation on DNA. Computational studies have shown that the uridine-6-yl radical can abstract hydrogen atoms from adjacent nucleosides in DNA, leading to increased strand breaks compared to non-halogenated nucleosides . This property makes it a candidate for use in radiotherapy, where enhancing DNA damage in tumor cells can improve treatment outcomes.

Pharmacological Activities

Antitumor Activity :

Research indicates that this compound can be effective in radiosensitizing tumor cells. In preclinical studies involving human tumor xenografts, administration of this compound led to significant increases in DNA incorporation into tumor cells while reducing incorporation into normal tissues . This selective targeting is crucial for minimizing side effects during cancer treatment.

Case Study : A study involving mice with subcutaneous U251 tumors demonstrated that treatment with this compound resulted in a marked reduction in tumor growth when combined with radiation therapy. The tumors treated with this compound showed a greater than two-fold increase in DNA damage compared to controls .

Antibacterial and Antifungal Activities :

While primarily studied for its antitumor properties, derivatives of uracil, including iodinated forms like this compound, have also exhibited antibacterial and antifungal activities. For instance, complexes formed with transition metals have shown enhanced antibacterial properties against various strains of bacteria compared to free ligands .

Radiobiological Effectiveness

The radiobiological effectiveness of this compound has been explored through collision studies with fast ions. These studies revealed that the electron emission from this compound is substantially enhanced compared to uracil and water. The sensitization factor indicates that this compound could potentially improve the efficacy of radiation therapy by increasing the damage inflicted on cancer cells while sparing normal tissues .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Preclinical Study on U251 Tumors | Significant increase in IUdR-DNA incorporation; reduced normal tissue incorporation | Potential for targeted cancer therapy |

| Collision Studies | Enhanced electron emission; sensitization factor ≈2.4 | Improved efficacy in radiotherapy |

| Antibacterial Studies | Complexes showed higher activity against E. coli and Pseudomonas aeruginosa | Broader pharmacological potential |

Propriétés

IUPAC Name |

6-iodo-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLZHGYKGYWHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195389 | |

| Record name | 6-Iodouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-94-7 | |

| Record name | 6-Iodouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004269947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4269-94-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Iodouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 6-Iodouracil useful in synthesizing modified uracil derivatives?

A1: this compound is a valuable precursor in organic synthesis. Its reactivity stems from the iodine atom at the 6th position of the uracil ring. This iodine can be readily substituted with various functional groups using reactions like halogen-magnesium exchange. [] This allows for the efficient preparation of a wide range of 5- and 6-substituted uracil derivatives, including those with pharmaceutical relevance, such as Emivirine and HEPT precursors. []

Q2: Can you explain the interaction of this compound with transition metal complexes?

A2: this compound demonstrates interesting reactivity with low-valent transition metal complexes, specifically palladium(0) and platinum(0). [, ] It undergoes oxidative addition reactions with these complexes, primarily yielding cis-oxidative adducts. Interestingly, in solutions containing palladium, these cis-adducts undergo isomerization to their trans isomers. [, ] This reactivity could be potentially exploited in developing novel catalytic systems or for designing metal-based drugs.

Q3: How does the halogen atom in 6-halouracils influence their crystal structures?

A3: Research indicates that the halogen atom in 6-halouracils, including this compound, plays a significant role in their crystal packing. [] Unlike 5-halouracils, where hydrogen bonding dominates intermolecular interactions, 6-halouracils utilize halogen bonding alongside conventional hydrogen bonds. [] The urea carbonyl oxygen (O1) in these molecules acts as the halogen bond acceptor. While these halogen bonds are generally weak, with this compound exhibiting the strongest interaction among the 6-halouracils studied, they contribute significantly to the overall crystal packing arrangement. []

Q4: What are the limitations of using this compound as a potential radiosensitizer?

A4: While theoretical studies suggested this compound might act as a radiosensitizer, experimental studies revealed its instability in aqueous solutions. [] This instability arises from the susceptibility of the carbon-iodine bond to hydrolysis, leading to the rapid formation of this compound. [] This hydrolysis, occurring through an SN1-type mechanism, poses a significant challenge to its potential use as a radiosensitizer, as it would decompose before reaching its target in biological systems. []

Q5: Are there any known synthetic routes for producing 6-Ethynyluracil, a derivative of this compound?

A5: Yes, 6-Ethynyluracil, a thiol-specific alkylating pyrimidine, can be synthesized using this compound as a starting material. One approach involves reacting silylated this compound with trimethylsilylacetylene in the presence of a palladium/copper catalyst. This reaction yields 6-[(trimethylsilyl)ethynyl]uracil, which is then converted to 6-Ethynyluracil by refluxing in methanol. []

Q6: What analytical techniques are employed in characterizing and studying this compound and its derivatives?

A6: Various analytical techniques are utilized to characterize and study this compound and its derivatives. These include:

- High-Performance Liquid Chromatography (HPLC): Used for separating, identifying, and quantifying this compound and its derivatives in mixtures. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps analyze the compound's absorption and transmission of light, providing insights into its electronic structure. []

- X-ray Diffraction: Used to determine the crystal structures of this compound and its derivatives, revealing valuable information about their intermolecular interactions and packing arrangements. []

Q7: What is the significance of the photochemical reactions involving 5- and 6-Iodouracils?

A7: The photochemistry of 5- and 6-Iodouracils, particularly in the presence of allylsilanes and alkenes, offers a valuable synthetic route to various C5 and C6-substituted uracils. [, ] This photo-induced reaction provides a convenient method for introducing desired substituents at specific positions on the uracil ring, expanding the scope for creating diverse uracil derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.